molecular formula C11H20OSi B15124284 tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane

tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane

Cat. No.: B15124284
M. Wt: 196.36 g/mol
InChI Key: YOYLSMWOOPDUEI-UHFFFAOYSA-N
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Description

tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane is a tert-butyldimethylsilyl (TBS) ether derivative featuring a strained trans-2-ethynylcyclopropoxy substituent. TBS ethers are widely employed as protecting groups for alcohols in organic synthesis due to their stability under acidic and basic conditions . The ethynylcyclopropoxy moiety introduces unique reactivity, combining the strain of the cyclopropane ring with the π-bond-rich ethynyl group, which may enable applications in click chemistry or transition-metal-catalyzed coupling reactions.

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

tert-butyl-(2-ethynylcyclopropyl)oxy-dimethylsilane

InChI

InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3

InChI Key

YOYLSMWOOPDUEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC1C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with trans-2-ethynylcyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to ensure the reaction conditions are maintained consistently. The reaction mixture is often subjected to distillation or chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding epoxides or alcohols, while reduction can produce alkanes or alkenes .

Scientific Research Applications

tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the cyclopropoxy and dimethylsilane moieties provide stability and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of TBS ethers from the evidence, highlighting differences in substituents and functional groups:

Compound Name (CAS No.) Key Structural Features Reactivity/Applications Reference Evidence
(3-Bromo-1,4-dimethoxynaphthalen-2-yl)methoxy-TBS (235) Bromo, methoxy, naphthalene substituent Likely used in aromatic coupling or substitution
tert-Butyl(4-(4-(tert-butyl)phenyl)-2-methylbutoxy)dimethylsilane (14) Bulky aryl and branched alkyl chain Stabilizes intermediates in hydroalkylation
tert-Butyl-dimethyl(hexahydro-pentalen-1-yloxy)-silane Fused bicyclic pentalenyloxy group High steric hindrance; used in cyclocarbonylation
tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane (3e) Methoxy enol ether Electron-rich alkoxy group for nucleophilic attack
tert-Butyl(3-iodopropoxy)dimethylsilane (CAS 101166-65-8) Iodo-terminated alkyl chain Halogen-based reactivity (e.g., cross-coupling)
tert-Butyl(dichloromethyl)dimethylsilane Dichloromethyl substituent Electrophilic silylating agent

Key Observations :

  • Electronic Effects : The ethynyl group introduces sp-hybridized carbon atoms, enabling alkyne-specific reactions (e.g., cycloadditions), unlike halogenated analogs (e.g., 3-iodopropoxy-TBS ).
  • Stability : Cyclopropane rings are prone to strain-driven rearrangements, whereas fused bicyclic systems (e.g., hexahydro-pentalenyloxy ) offer greater conformational stability.

Spectroscopic Data Comparison

NMR data for selected analogs (–4):

Compound Name $^{1}\text{H}$ NMR (δ, ppm) $^{13}\text{C}$ NMR (δ, ppm) Key Features
Compound 14 0.98–1.43 (t-Bu, CH$_3$) 173.94 (ester carbonyl) Branched alkyl chain
Hexahydro-pentalenyloxy-TBS 1.05 (s, 9H, t-Bu) 24.99 (cyclopropane CH$_2$) Fused bicyclic system
Compound 3e 1.55 (s, 6H, CH$_3$) 60.30 (methoxy) Enol ether functionality

The ethynyl group in the target compound would likely show characteristic $^{13}\text{C}$ NMR signals near δ 70–90 (sp carbons), distinct from cyclopropane or alkyl signals.

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